molecular formula C13H20BNO3S B2666967 4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane CAS No. 1795451-70-5

4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B2666967
CAS No.: 1795451-70-5
M. Wt: 281.18
InChI Key: LOKTZFTVNYBBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative known for its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions, where the compound acts as a key intermediate in the formation of biaryl and heteroaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.

    Phenylboronic acid pinacol ester: Another boronic ester with applications in organic synthesis.

    Bis(pinacolato)diboron:

Uniqueness

4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to simpler boronic esters. The presence of the S-methylsulfonimidoyl group provides additional functionalization options, making it a versatile reagent in synthetic chemistry.

Properties

IUPAC Name

imino-methyl-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-6-8-11(9-7-10)19(5,15)16/h6-9,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKTZFTVNYBBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.